依法舒盐酸盐

描述

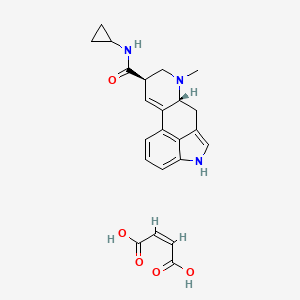

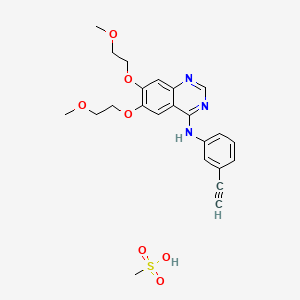

依法罗司盐酸盐是一种强效且选择性的α2-肾上腺素受体和咪唑啉-1受体拮抗剂。 它以其阻断胰腺β细胞中ATP敏感性钾通道的能力而闻名,从而诱导胰岛素释放 。 该化合物已被广泛研究其对代谢、分泌、离子转运和心血管功能的药理作用 .

科学研究应用

依法罗司盐酸盐具有广泛的科学研究应用:

作用机制

依法罗司盐酸盐的主要作用是通过拮抗α2-肾上腺素受体和咪唑啉-1受体来发挥作用 。 通过阻断这些受体,它抑制了内源性激动剂的作用,导致胰腺β细胞胰岛素释放增加 。 该机制涉及阻断ATP敏感性钾通道,这会使细胞膜去极化并触发胰岛素分泌 。 此外,依法罗司盐酸盐与咪唑啉受体的相互作用有助于其心血管作用 .

与相似化合物的比较

相似化合物

依达唑安: 另一种具有类似药理特性的α2-肾上腺素受体拮抗剂.

RX 821002: 一种用于研究的选择性α2-肾上腺素受体拮抗剂.

咪达芬那新: 一种具有不同治疗应用的咪唑啉受体配体.

独特性

依法罗司盐酸盐的独特性在于其对α2-肾上腺素受体和咪唑啉-1受体的双重作用,使其成为研究和潜在治疗应用中的宝贵工具 。 它通过阻断ATP敏感性钾通道来诱导胰岛素释放的能力使其与其他类似化合物区分开来 .

生化分析

Biochemical Properties

Efaroxan hydrochloride interacts with distinct imidazoline binding proteins . These sites do not recognize endogenous agonists for known monoamine receptors and exhibit high affinity for selected compounds containing an imidazoline, guanidinium, or structurally related substituent . Efaroxan hydrochloride is also known to interact with α2-adrenergic receptors and imidazoline-1 receptors .

Cellular Effects

Efaroxan hydrochloride has been shown to have effects on various types of cells and cellular processes. It blocks ATP-sensitive K+ channels in pancreatic β cells, leading to the induction of insulin release . This suggests that Efaroxan hydrochloride can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

Efaroxan hydrochloride exerts its effects at the molecular level through several mechanisms. As an α2-adrenoreceptor antagonist and I1 imidazoline binding site antagonist, it blocks ATP-sensitive K+ channels in pancreatic β cells . This blockade leads to the induction of insulin release .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of Efaroxan hydrochloride in laboratory settings are limited, it is known that Efaroxan hydrochloride can induce insulin release by blocking ATP-sensitive K+ channels in pancreatic β cells . This suggests that the effects of Efaroxan hydrochloride can change over time in laboratory settings.

Dosage Effects in Animal Models

In animal models, Efaroxan hydrochloride has been shown to improve oral glucose tolerance

Metabolic Pathways

Efaroxan hydrochloride is involved in several metabolic pathways. It interacts with α2-adrenergic receptors and imidazoline-1 receptors , suggesting that it may be involved in pathways related to these receptors

Transport and Distribution

Given its interactions with α2-adrenergic receptors and imidazoline-1 receptors , it is likely that it is transported and distributed in a manner similar to other compounds that interact with these receptors.

Subcellular Localization

Given its interactions with α2-adrenergic receptors and imidazoline-1 receptors , it is likely that it is localized in a manner similar to other compounds that interact with these receptors.

准备方法

合成路线和反应条件

依法罗司盐酸盐的合成涉及多个步骤。 一种常见的方法是,2-氟苯甲醛与2-溴丁酸乙酯之间进行达尔赞反应,形成2-乙基-3-(2-氟苯基)环氧乙烷-2-羧酸乙酯 。 该中间体在钯碳上进行催化氢化,得到2-[(2-氟苯基)甲基]-2-羟基丁酸乙酯 。 酯的水解生成2-[(2-氟苯基)甲基]-2-羟基丁酸,然后用氢化钠处理,形成2-乙基-2,3-二氢苯并呋喃-2-羧酸 。 最后一步涉及将羧酸转化为酸氯,然后在三甲基铝存在下与乙二胺反应,得到依法罗司 .

工业生产方法

依法罗司盐酸盐的工业生产方法通常涉及使用上述合成路线进行大规模合成。 该工艺针对产率和纯度进行了优化,对反应条件和纯化步骤进行了严格控制,以确保最终产品符合药物标准 .

化学反应分析

反应类型

依法罗司盐酸盐会经历各种化学反应,包括:

氧化: 它可以在特定条件下被氧化,形成相应的氧化物。

还原: 还原反应可以改变其官能团,可能会改变其药理特性。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂,以及用于取代反应的各种亲核试剂 。 反应条件需严格控制,以实现所需的转化,同时不影响化合物的完整性。

主要产物

这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能会产生氧化物,而取代反应可能会产生具有改变的药理特性的各种衍生物 .

相似化合物的比较

Similar Compounds

Idazoxan: Another α2-adrenoceptor antagonist with similar pharmacological properties.

RX 821002: A selective α2-adrenoceptor antagonist used in research.

Imidafenacin: An imidazoline receptor ligand with different therapeutic applications.

Uniqueness

Efaroxan hydrochloride is unique due to its dual action on α2-adrenoceptors and imidazoline-1 receptors, making it a valuable tool in research and potential therapeutic applications . Its ability to induce insulin release by blocking ATP-sensitive potassium channels sets it apart from other similar compounds .

属性

IUPAC Name |

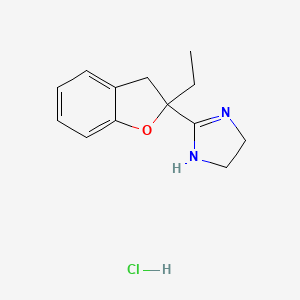

2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOIUCRHVWIHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=CC=CC=C2O1)C3=NCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474686 | |

| Record name | 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89197-32-0, 89197-00-2 | |

| Record name | Efaroxan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Efaroxan hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

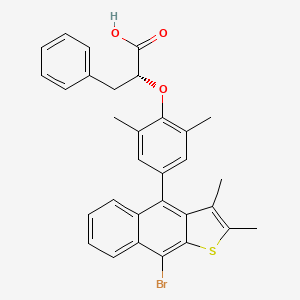

![1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B1671038.png)

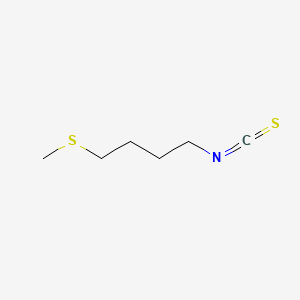

![(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1671042.png)